3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
Scientific Research Applications
3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-methoxyphenylpyrazole. The final step involves the reaction of 4-methoxyphenylpyrazole with succinic anhydride to yield this compound .
Chemical Reactions Analysis
3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research. The methoxyphenyl group can participate in π-π interactions, further influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar compounds to 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid include:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and use in inhibiting prostaglandin E2 production.
3-(4-Methoxyphenyl)propionic acid: Used in various chemical syntheses and known for its role in constructing polyamines.
This compound stands out due to its unique pyrazole ring structure, which imparts distinct chemical reactivity and biological interactions .
Properties
IUPAC Name |
3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-12-4-2-10(3-5-12)14-11(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWJLPRTIKQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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